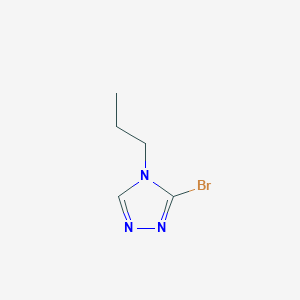
3-Bromo-4-propyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-propyl-4H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C5H8BrN3 . It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom at the third position and a propyl group at the fourth position of the triazole ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-propyl-4H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-propyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-propyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include 3-azido-4-propyl-4H-1,2,4-triazole, 3-thio-4-propyl-4H-1,2,4-triazole, and 3-alkoxy-4-propyl-4H-1,2,4-triazole.
Oxidation Reactions: Products include 3-bromo-4-(1-hydroxypropyl)-4H-1,2,4-triazole and 3-bromo-4-(1-carboxypropyl)-4H-1,2,4-triazole.
Reduction Reactions: Products include 3-bromo-4-propyl-1,2-dihydro-1,2,4-triazole.
Aplicaciones Científicas De Investigación
3-Bromo-4-propyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents.
Industry: It is used in the development of agrochemicals, dyes, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-propyl-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these molecular targets can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. This makes it a potential candidate for anticancer and antimicrobial therapies.
Comparación Con Compuestos Similares
3-Bromo-4-propyl-4H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
3-Bromo-4-cyclopropyl-4H-1,2,4-triazole: Similar in structure but with a cyclopropyl group instead of a propyl group. This difference can affect its reactivity and biological activity.
3-Bromo-4H-1,2,4-triazole: Lacks the propyl group, which can influence its solubility and interaction with biological targets.
3-Bromo-4-(3-chlorophenyl)-4H-1,2,4-triazole: Contains a chlorophenyl group, which can enhance its antimicrobial properties but may also increase its toxicity.
Propiedades
Fórmula molecular |
C5H8BrN3 |
|---|---|
Peso molecular |
190.04 g/mol |
Nombre IUPAC |
3-bromo-4-propyl-1,2,4-triazole |
InChI |
InChI=1S/C5H8BrN3/c1-2-3-9-4-7-8-5(9)6/h4H,2-3H2,1H3 |
Clave InChI |
SGNOOLXAYJPKON-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NN=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


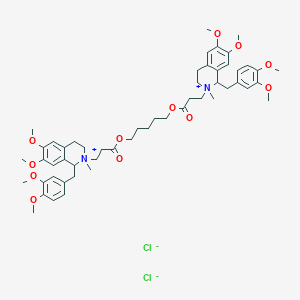
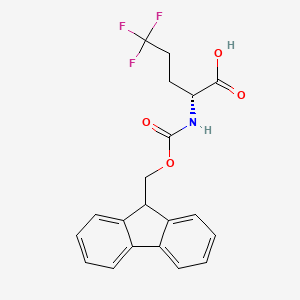
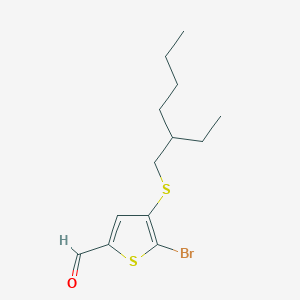
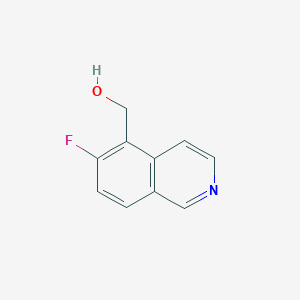
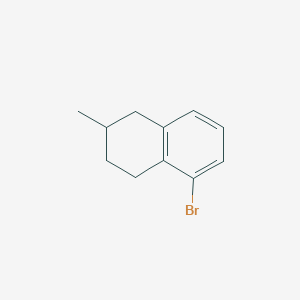


![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
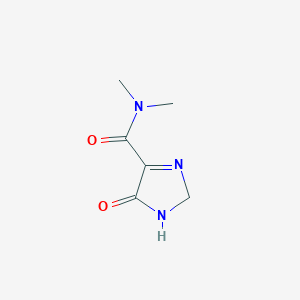



![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)

